Differential Biliary Excretion: Glucuronide vs. Parent Indomethacin is MRP2-Dependent
Indomethacin Acyl-beta-D-glucuronide (IAG) exhibits a distinct clearance mechanism from its parent compound, indomethacin. While both are excreted into bile, the canalicular transport of IAG is mediated primarily by the multidrug resistance-associated protein 2 (MRP2/cMOAT), a transporter with which the parent drug has minimal interaction [1].
| Evidence Dimension | Biliary Clearance via cMOAT/MRP2 |
|---|---|
| Target Compound Data | Biliary excretion clearance in Eisai hyperbilirubinemic rats (EHBR, which lack functional MRP2) is reduced to approximately 50% of that in normal Sprague-Dawley (SD) rats. |
| Comparator Or Baseline | Indomethacin (Parent drug): Biliary excretion clearance is comparable between EHBR and SD rats, indicating MRP2-independent transport. |
| Quantified Difference | A ~50% reduction in biliary clearance for IAG in MRP2-deficient rats vs. no significant change for parent indomethacin. |
| Conditions | In vivo intravenous infusion of indomethacin in Sprague-Dawley (SD) and Eisai hyperbilirubinemic rats (EHBR). |
Why This Matters
This demonstrates that IAG is a specific probe for MRP2-mediated biliary excretion, making it essential for studies on drug-induced liver injury and transporter-mediated drug interactions, whereas the parent drug is not.
- [1] Kouzuki H, Suzuki H, Sugiyama Y. Pharmacokinetic study of the hepatobiliary transport of indomethacin. Pharm Res. 2000;17(4):432-438. doi:10.1023/A:1007552905550. View Source
